2-Amino-2,5-dimethylhexanoic acid
Overview
Description
2-Amino-2,5-dimethylhexanoic acid is a synthetic amino acid that is not one of the 20 standard amino acids encoded by the genetic code. It is an unnatural amino acid that can be used in the synthesis of peptides or in the modification of proteins for research purposes. The presence of amino and carboxylic acid functional groups makes it an amphiprotic molecule, capable of both donating and accepting protons.
Synthesis Analysis
The synthesis of amino acids with unique side chains often involves biomimetic conditions or stereoselective synthesis methods. For instance, the synthesis of new amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group was achieved under biomimetic conditions with yields ranging from 61-98% . Although this does not directly describe the synthesis of 2-amino-2,5-dimethylhexanoic acid, it provides insight into the methods that could be adapted for its synthesis. Similarly, the stereoselective synthesis of all diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid was reported, which shares structural similarities with the compound of interest . These methods could potentially be modified to synthesize 2-amino-2,5-dimethylhexanoic acid.
Molecular Structure Analysis
The molecular structure of amino acids can be characterized by techniques such as single-crystal X-ray analysis. For example, the structure of a related amino acid with a 5-imino-2,2-dimethyl-2,5-dihydro-3-furanyl substituent was determined to be a zwitterion with a protonated imino group . This information is valuable as it provides a basis for understanding the structural characteristics that might be expected for 2-amino-2,5-dimethylhexanoic acid.
Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions, including condensation, cyclization, and oxidation. The synthesis of related compounds often involves these types of reactions. For example, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involved a nitro aldol condensation . The synthesis of a derivative of 2-amino-6-mercaptohexanoic acid involved conversion of the e-NH3 group of lysine into a thioether, which was then used in the synthesis of a large cyclic disulfide peptide . These reactions could be relevant when considering the chemical behavior of 2-amino-2,5-dimethylhexanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids are influenced by their molecular structure. For example, the presence of a hydrophobic side chain, as seen in 6-aminohexanoic acid, imparts certain properties that make it useful in clinical applications and as a linker in biologically active structures . While the exact properties of 2-amino-2,5-dimethylhexanoic acid are not detailed in the provided papers, the properties of structurally similar compounds suggest that it would likely exhibit hydrophobic characteristics and could potentially be used in similar applications.
Scientific Research Applications
Stereoselective Synthesis
2-Amino-2,5-dimethylhexanoic acid has been a focus in the field of stereoselective synthesis. For example, Spengler and Albericio (2014) describe an efficient synthesis of its diastereomers, 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, which is significant for creating specific molecular configurations (Spengler & Albericio, 2014). Additionally, Ohtaka et al. (2013) successfully synthesized a specific diastereomer of this compound for the total synthesis of cyclodepsipeptide homophymine A, demonstrating its importance in complex molecular constructions (Ohtaka, Hamajima, Nemoto, & Hamada, 2013).
Role in Chemical Synthesis and Industry
Markowska et al. (2021) highlighted the role of 6-aminohexanoic acid, a structurally related compound, in the synthesis of modified peptides and in the nylon industry. This indicates the potential for similar applications of 2-amino-2,5-dimethylhexanoic acid in chemical synthesis and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Use in Schiff's Bases and Corrosion Inhibition
The compound's derivatives have been studied for their potential in corrosion inhibition. Gupta et al. (2016) investigated Schiff's bases derived from lysine (including 2-amino-6-((4-dimethylamino)benzylideneamino) hexanoic acid) as green corrosion inhibitors, revealing its practical utility in material science (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Antidyslipidemic and Antioxidant Activity
In the field of pharmacology, Prasad et al. (2013) isolated 2-amino-5-hydroxyhexanoic acid from Crotalaria juncea seeds, demonstrating its antidyslipidemic and antioxidant activities. This suggests potential biomedical applications for related compounds such as 2-amino-2,5-dimethylhexanoic acid (Prasad, Singh, Shrivastava, Chaturvedi, Bhatia, Arya, Awasthi, & Narender, 2013).
Precolumn Derivatization Reagent in HPLC
In analytical chemistry, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, a related compound, has been used as a precolumn derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids, indicating a potential analytical application for 2-amino-2,5-dimethylhexanoic acid (Gatti, Gioia, Leoni, & Andreani, 2010).
Safety and Hazards
The safety information for 2-Amino-2,5-dimethylhexanoic acid indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Relevant Papers The relevant papers for 2-Amino-2,5-dimethylhexanoic acid include studies on its synthesis and its properties .
properties
IUPAC Name |
2-amino-2,5-dimethylhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-5-8(3,9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZSJFABKCVAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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